molecular formula C29H26N4O6S B4067169 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B4067169
M. Wt: 558.6 g/mol
InChI Key: CPWLPHWHUMUWFD-UHFFFAOYSA-N
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Description

2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide, also known as N-Phenyl-N-(2-nitrophenylsulfonyl)-2-(phenylamino) benzamide (NSC 320846), is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor that targets a specific protein kinase, which has been implicated in several diseases.

Scientific Research Applications

Synthesis of Novel Compounds

Inhibitory Activity Against Carbonic Anhydrase Isoforms

A related study on the synthesis of novel acridine and bis acridine sulfonamides explored their effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII. These compounds, synthesized from related benzamide derivatives, displayed high affinity for these isoforms, suggesting their potential in designing inhibitors for metalloenzymes (Ulus et al., 2013).

Development of Thermally Stable Polymers

Research has also focused on synthesizing new diamine monomers containing flexible sulfone, sulfide, and amide units for the development of thermally stable polymers. These studies involve multiple steps of synthesis, starting from benzamide derivatives, highlighting the versatility of such compounds in polymer science (Mehdipour‐Ataei & Hatami, 2007; Mehdipour‐Ataei, Sarrafi & Hatami, 2004).

Anion Binding Studies

Anion Binding with Amide Receptors

Another field of application is in anion binding studies where tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions have been synthesized. These receptors show different binding affinities based on the position of the nitro group, indicating their potential in selective anion detection (Ravikumar, Lakshminarayanan & Ghosh, 2010).

Anticancer Assessment

Anticancer Potential of Derivatives

There's ongoing research into the synthesis of 2-amino-3-cyanopyridine derivatives from related benzamide compounds, assessing their anticancer potential. This highlights the role of such chemical structures in developing new therapeutic agents (Mansour et al., 2021).

Antibacterial Activity

Synthesis of Sulfonamide Derivatives

The antibacterial activity of N,N-diethyl amide bearing sulfonamides synthesized from benzenesulfonamide precursors demonstrates the medicinal chemistry applications of benzamide derivatives. These compounds have shown significant potency as antibacterial agents (Ajani et al., 2013).

properties

IUPAC Name

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O6S/c1-21(22-12-4-2-5-13-22)30-29(35)24-16-8-9-17-25(24)31-28(34)20-32(23-14-6-3-7-15-23)40(38,39)27-19-11-10-18-26(27)33(36)37/h2-19,21H,20H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWLPHWHUMUWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide
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2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide
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2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(1-phenylethyl)benzamide

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